molecular formula C20H26N2O2S B5512032 2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol

Cat. No. B5512032
M. Wt: 358.5 g/mol
InChI Key: YABUZRURBOFNCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol typically involves multi-step organic reactions, starting from basic building blocks like benzaldehydes, piperidine, and thiosemicarbazides. For instance, the synthesis of piperidine-based thiazole derivatives involves reactions such as Grignard reactions, oxidation, and substitution processes, highlighting the complexity and versatility of synthesizing such compounds (Liu, Huang, & Zhang, 2011).

Molecular Structure Analysis

The molecular structure of related compounds features significant interactions that stabilize their conformation. For example, C-H⋯N hydrogen bonds can form zigzag chains along certain axes, indicating how molecular interactions contribute to the stability and structure of the compound in the crystalline state (Ganesan, Sugumar, Ananthan, & Ponnuswamy, 2013).

Chemical Reactions and Properties

Compounds with the piperidine and thiazole structure have been shown to participate in various chemical reactions, leading to a diverse range of derivatives with potential biological activities. For example, reactions with hydrazonoyl chlorides can afford thiazole derivatives, which can further undergo cyclization to yield thiazolo[2,3-c]-1,2,4-triazole derivatives, highlighting the compound's versatility in chemical transformations (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Physical Properties Analysis

The synthesis and structural elucidation of related compounds provide insight into their physical properties. For instance, the crystal and molecular structure of certain derivatives synthesized from salicylaldehyde, diethyl malonate, and piperidine reveal how molecular packing, hydrogen bonding, and C-H⋯π interactions influence the physical state and stability of these compounds (Khan, Ibrar, Lal, Altaf, & White, 2013).

Chemical Properties Analysis

The chemical properties of such compounds are often explored through their reactivity and the synthesis of derivatives with various functional groups. For example, the synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides demonstrates the compound's potential for modification and the introduction of new functional groups, which can significantly affect its chemical behavior and biological activity (Paulrasu, Duraikannu, Palrasu, Shanmugasundaram, Kuppusamy, & Thirunavukkarasu, 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activities

New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities Research on the synthesis of thiazoles, such as those involving the reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone, has led to the creation of derivatives with significant antimicrobial properties. These compounds have been tested against bacterial and fungal isolates, showing potential as antimicrobial agents (Wardkhan et al., 2008).

Molecular Structure and Pharmacological Evaluation

Synthesis and Pharmacological Evaluation of Novel 2H/6H-Thiazolo-[3′,2′2,3][1,2,4]Triazolo[1,5-a]Pyridine-9-Carbonitrile Derivatives

A study on the synthesis of novel thiazolo[3,2-a]pyridines has demonstrated these compounds' effectiveness against a range of bacterial and fungal species. This research indicates the potential of these derivatives in developing new antimicrobial therapies (Suresh et al., 2016).

Anticancer Activity of Thiazole Derivatives

A Facile Access and Evaluation of Some Novel Thiazole and 1,3,4-Thiadiazole Derivatives Incorporating Thiazole Moiety as Potent Anticancer Agents This study focused on the synthesis of thiazole and 1,3,4-thiadiazole derivatives, demonstrating significant anticancer activities. These findings suggest the potential application of such compounds in developing new anticancer agents (Gomha et al., 2017).

Mesomorphic Properties and Phase Transitions

Design, Synthesis, and Mesomorphic Properties of Chiral Benzoates and Fluorobenzoates with Direct SmCA-Iso Phase Transition*Research into the mesomorphic properties of chiral benzoates and fluorobenzoates, including those with direct SmCA*-Iso phase transitions, provides insights into the design of materials with specific liquid crystalline behaviors. This work contributes to the development of advanced materials for display technologies and other applications (Milewska et al., 2015).

properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-20(2,24)10-9-15-6-5-7-16(14-15)19(23)22-12-4-3-8-17(22)18-21-11-13-25-18/h5-7,11,13-14,17,24H,3-4,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABUZRURBOFNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCCC2C3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol

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